Dutasteride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

9.08e-04 g/L

Synonyms

Canonical SMILES

Isomeric SMILES

Mechanism of Action

Dutasteride works by inhibiting the enzyme 5α-reductase. This enzyme converts testosterone to dihydrotestosterone (DHT), a more potent androgen that promotes prostate growth. By blocking the conversion, dutasteride reduces DHT levels in the prostate, leading to shrinkage of the enlarged gland and improvement in urinary symptoms associated with BPH [Source: PubMed Central "".**

Clinical Trials

Multiple large-scale clinical trials have evaluated the efficacy and safety of Dutasteride for BPH treatment. The pivotal REDUCE study demonstrated that Dutasteride significantly reduced the risk of acute urinary retention (AUR), a complication where a man is unable to urinate, compared to placebo [Source: National Institutes of Health (.gov) "".** Additionally, studies like CombAT showed that the combination of Dutasteride and tamsulosin, another BPH medication, was superior to either drug alone in improving urinary symptoms [Source: National Institutes of Health (.gov) "".**

Dutasteride in Prostate Cancer Prevention

While the primary use of Dutasteride is for BPH, ongoing scientific research is exploring its potential role in prostate cancer prevention.

Rationale

As Dutasteride lowers DHT levels, which can fuel prostate cancer growth, researchers are investigating if it can prevent the development of prostate cancer in men at high risk [Source: National Institutes of Health (.gov) "".**

Ongoing Studies

The REDUCE trial, mentioned earlier, showed a modest reduction in the risk of high-grade prostate cancer with Dutasteride use, although further studies are needed to confirm this benefit [Source: National Institutes of Health (.gov) "".**

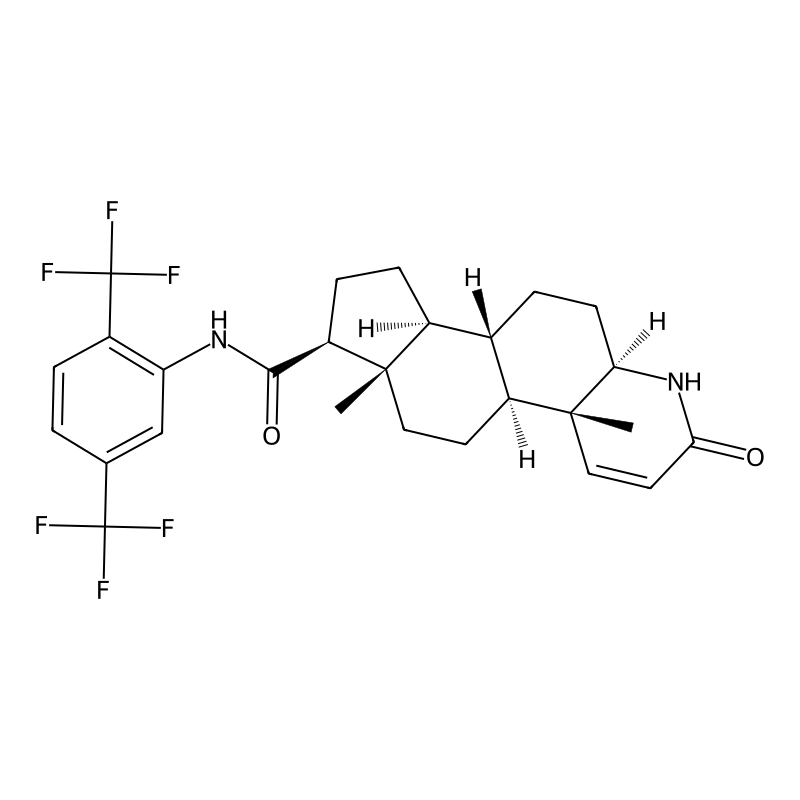

Dutasteride is a synthetic compound classified as a 4-azasteroid and is primarily used as a medication to treat benign prostatic hyperplasia (BPH) in men. It functions as a potent inhibitor of the enzyme 5α-reductase, which converts testosterone into dihydrotestosterone (DHT), a hormone implicated in prostate growth. By blocking both type I and type II isoforms of this enzyme, dutasteride significantly reduces serum DHT levels, leading to a decrease in prostate volume and alleviation of urinary symptoms associated with BPH .

The chemical formula for dutasteride is C27H30F6N2O2, and it has an average molecular weight of approximately 528.53 g/mol . Its structure includes a 2,5-bis(trifluoromethyl)phenyl group, distinguishing it from similar compounds like finasteride, which has a different side chain configuration .

Dutasteride is generally well-tolerated, but potential side effects include decreased libido, erectile dysfunction, and decreased breast size []. It is essential to note that Dutasteride can cause birth defects in male fetuses if a pregnant woman comes into contact with crushed or broken capsules. Due to its hormonal effects, it is not recommended for women or children [].

Dutasteride acts primarily through competitive inhibition of the 5α-reductase enzymes. It forms a stable complex with these enzymes, effectively blocking the conversion of testosterone to DHT. The inhibition is mechanism-based and irreversible, meaning that once dutasteride binds to the enzyme, it cannot be easily displaced .

The metabolic pathways for dutasteride involve extensive hepatic metabolism mediated by cytochrome P450 enzymes, particularly CYP3A4 and CYP3A5. Key metabolites include 4′-hydroxydutasteride, 6-hydroxydutasteride, and 1,2-dihydrodutasteride, which retain varying degrees of biological activity against the 5α-reductase isoforms .

Dutasteride's primary biological activity is its ability to inhibit the production of DHT. By reducing DHT levels by up to 98%, dutasteride effectively mitigates the symptoms of BPH. The drug has been shown to decrease prostate volume significantly and improve urinary flow rates in clinical studies .

Adverse effects may include headache, gastrointestinal discomfort, and potential allergic reactions. Long-term use can also lead to alterations in sexual function and mood changes .

The synthesis of dutasteride involves several steps that typically include:

- Formation of the Aza-Steroid Core: The initial step involves constructing the steroid framework with an azole nitrogen.

- Introduction of Functional Groups: This includes adding the trifluoromethyl phenyl group at specific positions to enhance potency and selectivity.

- Amidation: The final step often involves forming the carboxamide linkage that characterizes dutasteride.

These synthetic routes require careful control over reaction conditions to ensure high yields and purity of the final product .

Dutasteride has been studied for its interactions with various medications. Notably:

- Cytochrome P450 Interactions: As it is metabolized by CYP3A4/5, drugs that inhibit or induce these enzymes can affect dutasteride levels.

- Anticoagulants: Caution is advised when used with anticoagulants due to potential increased bleeding risks.

- Other 5α-Reductase Inhibitors: Concurrent use with other inhibitors like finasteride may lead to enhanced effects or increased side effects .

Similar Compounds: Comparison

Dutasteride shares similarities with other compounds in the class of 5α-reductase inhibitors. Below are notable comparisons:

| Compound | Mechanism of Action | Isoform Selectivity | Half-Life | Unique Features |

|---|---|---|---|---|

| Dutasteride | Inhibits 5α-reductase | Type I & II | 4–5 weeks | Dual inhibition leading to greater DHT reduction |

| Finasteride | Inhibits 5α-reductase | Type II | 5–8 hours | Less potent than dutasteride |

| Epristeride | Inhibits 5α-reductase | Type I & II | Not widely studied | Experimental compound with similar properties |

| Abiraterone | Inhibits androgen synthesis | Non-specific | 12 hours | Used primarily for prostate cancer treatment |

Dutasteride's unique dual inhibition mechanism allows it to achieve more substantial reductions in DHT levels compared to finasteride, making it particularly effective for managing BPH symptoms .

Industrial Synthetic Pathways

The industrial synthesis of dutasteride involves several sophisticated chemical pathways that have been optimized for commercial-scale production. The compound (5α,17β)-N-[2,5-bis(trifluoromethyl)phenyl]-3-oxo-4-azaandrost-1-ene-17-carboxamide represents a complex 4-azasteroid molecule requiring precise synthetic control [1] [2].

The primary industrial route begins with 4-aza-5α-androst-1-ene-3-one-17β-carboxylic acid as the foundational starting material [3] [4]. This approach has demonstrated superior yields compared to alternative synthetic strategies, achieving global yields of 70-72% through optimized reaction conditions [3] [4]. The synthetic pathway involves a two-step process comprising mixed anhydride formation followed by amide coupling reactions.

A comparative analysis of documented industrial methods reveals significant improvements over earlier processes. Historical synthetic routes reported yields of only 48% for the two-step conversion, while modern methodologies achieve substantially higher efficiency [3]. The enhanced performance stems from improved reaction conditions, catalyst optimization, and refined purification protocols.

Starting Materials and Key Intermediates

The primary starting material, 4-aza-5α-androst-1-ene-3-one-17β-carboxylic acid, serves as the critical precursor in dutasteride synthesis [3] [4]. This compound undergoes sequential transformations to yield the final pharmaceutical product. The molecular structure contains a steroid backbone modified with nitrogen incorporation at the 4-position, creating the characteristic azasteroid framework essential for biological activity.

The synthesis employs several key reagents including methanesulfonyl chloride, p-toluenesulfonyl chloride, or pivaloyl chloride for anhydride formation [3] [4]. These reagents react with the carboxylic acid functionality to generate reactive intermediates capable of subsequent amide bond formation. The selection of specific chloride reagents influences reaction efficiency and product purity profiles.

2,5-bis(trifluoromethyl)aniline represents another critical starting material, providing the trifluoromethyl-substituted aromatic amine component [3] [4]. This compound introduces the distinctive bis(trifluoromethyl) substitution pattern essential for dutasteride's pharmacological properties. The electron-withdrawing nature of the trifluoromethyl groups significantly impacts reaction kinetics and selectivity patterns.

DT4 as Precursor Compound

The compound designated as DT4 functions as an important intermediate in certain synthetic routes to dutasteride [5] [6]. Alternative synthetic methodologies employ DT4 as a precursor compound through a three-step process involving salt formation, dehydration, and amine exchange reactions [5] [6]. This approach provides flexibility in manufacturing processes and enables optimization of specific synthetic transformations.

The DT4 precursor pathway offers advantages in terms of reaction control and intermediate stability. The sequential transformation through salt formation allows for purification of intermediates, potentially improving final product quality. Dehydration processes remove water molecules to generate reactive species capable of subsequent transformations.

The amine exchange reaction mechanism involving DT4 enables the introduction of the characteristic 2,5-bis(trifluoromethyl)aniline component through nucleophilic substitution processes [5] [6]. This methodology provides an alternative to direct amide coupling approaches, offering flexibility in synthetic planning and potential advantages in large-scale manufacturing.

Reaction Mechanisms

The chemical transformations involved in dutasteride synthesis proceed through well-defined mechanistic pathways that have been extensively characterized. Understanding these mechanisms enables optimization of reaction conditions and prediction of side product formation patterns.

Salt Formation Reactions

Salt formation reactions play a crucial role in certain synthetic approaches to dutasteride, particularly those involving the DT4 precursor pathway [5] [6]. These reactions typically involve the interaction of carboxylic acid functionalities with basic reagents to generate carboxylate salts. The formation of these ionic species enhances solubility in polar solvents and modifies reactivity profiles.

The mechanism of salt formation involves proton transfer from the carboxylic acid to a basic species, typically pyridine or another tertiary amine [3]. This process generates a carboxylate anion paired with the corresponding ammonium cation. The resulting salt exhibits altered physical and chemical properties compared to the parent carboxylic acid, including enhanced reactivity toward electrophilic reagents.

In synthetic applications, salt formation enables subsequent reactions that would be difficult or impossible with the free carboxylic acid. The increased nucleophilicity of the carboxylate anion facilitates attack on electrophilic centers, enabling bond formation reactions essential for dutasteride synthesis. Temperature control during salt formation is critical to prevent decomposition or unwanted side reactions.

Dehydration Process Chemistry

Dehydration reactions constitute essential transformations in dutasteride synthesis, particularly in the formation of reactive intermediates and the elimination of water molecules from reaction systems [3] [4]. These processes typically occur under controlled conditions to ensure selective removal of water without affecting other functional groups.

The mechanism of dehydration involves the elimination of water molecules through either acid-catalyzed or base-catalyzed pathways. In acid-catalyzed processes, protonation of hydroxyl groups enhances their leaving group ability, facilitating water elimination. Base-catalyzed dehydration proceeds through abstraction of protons adjacent to hydroxyl groups, promoting elimination reactions.

Dehydration reactions in dutasteride synthesis often employ azeotropic conditions using solvents such as toluene to drive water removal [7]. The formation of azeotropic mixtures enables continuous water removal from reaction systems, shifting equilibria toward desired products. Temperature control during azeotropic dehydration is essential to prevent thermal decomposition of sensitive intermediates.

The chemistry of dehydration processes must be carefully controlled to prevent unwanted side reactions. Excessive dehydration can lead to cyclization reactions or rearrangement processes that generate impurities. Monitoring water content through analytical techniques enables optimization of dehydration conditions for maximum yield and purity.

Amine Exchange Reaction Mechanisms

Amine exchange reactions represent critical transformations in dutasteride synthesis, enabling the introduction of the 2,5-bis(trifluoromethyl)aniline component into the molecular structure [7] [5]. These reactions proceed through nucleophilic substitution mechanisms involving the displacement of leaving groups by amine nucleophiles.

The mechanism typically involves the formation of tetrahedral intermediates following nucleophilic attack by the amine on electrophilic carbon centers [7]. The electron-withdrawing effects of trifluoromethyl groups significantly influence the reactivity of the aniline nucleophile, generally reducing nucleophilicity compared to unsubstituted anilines. This effect necessitates optimized reaction conditions to achieve efficient conversion.

In certain synthetic routes, amine exchange occurs through copper-catalyzed coupling reactions [7]. These processes involve oxidative addition of aryl halides to copper centers, followed by transmetalation and reductive elimination steps. The mechanism enables the formation of carbon-nitrogen bonds under relatively mild conditions, avoiding harsh reaction environments that could damage sensitive functional groups.

The stereochemistry of amine exchange reactions is particularly important in dutasteride synthesis due to the presence of multiple chiral centers in the steroid framework [7]. Reaction conditions must be carefully controlled to maintain the desired stereochemical configuration at the 17β-position, as this is critical for biological activity.

Catalytic Systems in Synthesis

The synthesis of dutasteride employs various catalytic systems to enhance reaction efficiency, selectivity, and yield. These systems range from Lewis acids for amide formation to metal catalysts for carbon-nitrogen bond formation reactions.

Catalyst Preparation Methods

Lewis acid catalysts play a central role in dutasteride synthesis, particularly in the amide formation step where mixed anhydrides react with 2,5-bis(trifluoromethyl)aniline [3] [4]. The most commonly employed Lewis acid is boron trifluoride etherate, which provides optimal reactivity and selectivity for this transformation. Alternative Lewis acids include aluminum trichloride, titanium tetrachloride, and boron trichloride, each offering distinct advantages under specific conditions [3] [4].

The preparation of boron trifluoride etherate involves the complexation of boron trifluoride gas with diethyl ether, generating a stable Lewis acid complex suitable for synthetic applications [3]. This catalyst activates the anhydride electrophile by coordinating to oxygen atoms, increasing susceptibility to nucleophilic attack. The etherate complex provides enhanced stability compared to boron trifluoride gas while maintaining high catalytic activity.

Catalyst preparation protocols must ensure anhydrous conditions to prevent hydrolysis of Lewis acids [3] [4]. Water contamination leads to catalyst deactivation and formation of protic acids that can cause unwanted side reactions. Proper storage under inert atmospheres and careful handling procedures are essential for maintaining catalyst effectiveness.

In copper-catalyzed coupling reactions employed in alternative synthetic routes, catalyst preparation involves the generation of active copper species through reduction of copper salts [7]. Copper powder serves as both a reductant and catalyst source, providing zero-valent copper species capable of facilitating carbon-nitrogen bond formation. The preparation of these catalytic systems requires careful control of reaction atmospheres to prevent oxidation.

Reaction Optimization Parameters

The optimization of catalytic systems in dutasteride synthesis involves careful adjustment of multiple parameters including catalyst loading, reaction temperature, solvent selection, and reaction time [3] [4] [8]. These parameters must be balanced to achieve maximum efficiency while minimizing side product formation and maintaining product quality.

Catalyst loading optimization demonstrates that boron trifluoride etherate is most effective when employed in molar ratios of 0.6-4.0 equivalents relative to the starting carboxylic acid [3]. Lower catalyst loadings result in incomplete conversion, while excessive amounts can promote side reactions and complicate purification. The optimal loading depends on reaction scale, substrate concentration, and desired reaction time.

Temperature optimization reveals that amide formation reactions proceed most efficiently at 60-80°C under reflux conditions [3] [4]. Lower temperatures result in reduced reaction rates and incomplete conversion, while higher temperatures can promote thermal decomposition of substrates or catalysts. The reaction typically reaches completion within 2-4 hours under optimized conditions, representing a significant improvement over earlier methods requiring 15-24 hours [3].

Solvent selection critically influences catalyst performance and reaction outcomes. Aprotic solvents such as acetonitrile and tetrahydrofuran provide optimal environments for Lewis acid catalysis [3] [4]. Acetonitrile is particularly effective for mixed sulfonic-carboxylic anhydride formation, while tetrahydrofuran is preferred for mixed carboxylic anhydride synthesis. The choice of solvent affects both catalyst solubility and substrate reactivity patterns.

In copper-catalyzed systems, optimization involves adjustment of temperature, reaction time, and copper loading [7] [8]. Optimal conditions typically require temperatures of 140°C with reaction times of 50-60 hours. The extended reaction times reflect the challenging nature of carbon-nitrogen bond formation with electron-deficient anilines. Copper loading must be sufficient to maintain catalytic activity throughout the extended reaction period.

Purification and Crystallization Methods

The purification and crystallization of dutasteride represent critical steps in pharmaceutical manufacturing, ensuring product purity, stability, and consistency. These processes must remove impurities while maintaining the desired polymorphic form and meeting stringent quality standards.

Solvent Systems for Crystallization

The selection of appropriate solvent systems for dutasteride crystallization is crucial for achieving optimal purity and polymorphic control [3] [4] [9] [10]. Acetonitrile-water mixtures represent the most commonly employed crystallization system, providing excellent solubility control and polymorphic selectivity. The ratio of acetonitrile to water can be adjusted to optimize crystal formation and purity profiles.

Dutasteride exhibits limited solubility in water but demonstrates good solubility in organic solvents including ethanol, methanol, and polyethylene glycol [7] [11] [12]. The solubility in ethanol reaches approximately 10 mg/mL, while dimethyl sulfoxide provides solubility of approximately 30 mg/mL [11] [12]. These solubility characteristics guide the selection of crystallization solvents and purification protocols.

For crystallization from acetonitrile-water systems, the process typically involves dissolution of crude dutasteride in hot acetonitrile followed by controlled addition of water to induce precipitation [3] [4]. The cooling rate and agitation conditions during crystallization significantly influence crystal size, morphology, and purity. Slow cooling promotes larger crystal formation with improved filtration characteristics.

Alternative crystallization solvents include ethanol-water mixtures and methanol-water systems [6] [9]. These systems can provide different polymorphic forms or improved purification for specific impurity profiles. The choice of crystallization solvent depends on the nature of impurities present and the desired final product specifications.

Recrystallization protocols often employ multiple crystallization steps to achieve pharmaceutical-grade purity [3]. Each recrystallization step removes different classes of impurities, progressively improving product quality. The number of recrystallization steps must be balanced against yield considerations and economic factors in commercial production.

Quality Control in Crystalline Production

Quality control in dutasteride crystalline production encompasses multiple analytical techniques to ensure product specification compliance [13] [14] [15]. High-performance liquid chromatography serves as the primary method for purity assessment and impurity profiling. The analytical methods must detect and quantify process-related impurities at levels as low as 0.05-0.1% [7].

The international pharmacopoeia specifies that individual impurities should not exceed 0.1% and total impurities should remain below 0.7% [7]. These specifications require sensitive analytical methods capable of detecting trace-level impurities. Liquid chromatography-mass spectrometry provides additional structural information for impurity identification and characterization [7] [9].

Polymorphic form characterization employs X-ray powder diffraction to identify and quantify different crystalline forms [3] [9] [10]. Dutasteride can exist in multiple polymorphic forms designated as Form I, Form II, and Form III, each with distinct physical and chemical properties [10]. The manufacturing process must consistently produce the desired polymorphic form to ensure batch-to-batch consistency.

Thermal analysis through differential scanning calorimetry and thermogravimetric analysis provides information on thermal stability, polymorphic transitions, and residual solvent content [9] [14]. These techniques help optimize drying conditions and storage protocols to maintain product stability. Melting point determination serves as a simple identity test and purity indicator.

Infrared spectroscopy provides structural confirmation and can detect polymorphic differences through characteristic absorption patterns [7] [9]. The technique is particularly useful for routine quality control due to its speed and reliability. Characteristic absorption bands at 1683 and 1607 cm⁻¹ confirm the presence of carbonyl functionalities essential for dutasteride structure [7].

Nuclear magnetic resonance spectroscopy provides definitive structural confirmation and can detect isomeric impurities through subtle chemical shift differences [7]. The technique is particularly valuable for characterizing process-related impurities such as the 17α-isomer, which exhibits diagnostic differences in ¹H and ¹³C NMR spectra compared to the desired 17β-isomer.

Quality control protocols must also address residual solvent levels to ensure compliance with pharmaceutical guidelines [15]. Gas chromatography methods monitor solvents including acetonitrile, ethyl acetate, pyridine, toluene, and n-heptane to ensure levels remain below specified limits. The control of residual solvents is critical for product safety and stability.

Microbiological quality control ensures the absence of microbial contamination in the final product [13] [14]. Standard microbiological testing protocols assess total viable counts, yeast and mold levels, and the absence of specific pathogenic organisms. These tests are essential for pharmaceutical products intended for human consumption.

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

6.8

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H360 (93.75%): May damage fertility or the unborn child [Danger Reproductive toxicity];

H410 (31.25%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

H412 (62.5%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Livertox Summary

Drug Classes

Pharmacology

Dutasteride is a synthetic 4-azasteroid compound. Dutasteride competitively and specifically binds to isoenzymes 1 and 2 of 5 alpha-reductase, forming stable enzyme complexes and inhibiting the conversion of testosterone to 5 alpha-dihydrotestosterone (DHT); the reduction in DHT activity may mitigate or prevent enlargement of the prostate gland. The type 2 5 alpha-reductase isoenzyme is primarily active in the reproductive tissues, while the type 1 isoenzyme is also active in skin and the liver.

MeSH Pharmacological Classification

ATC Code

G04 - Urologicals

G04C - Drugs used in benign prostatic hypertrophy

G04CB - Testosterone-5-alpha reductase inhibitors

G04CB02 - Dutasteride

Mechanism of Action

KEGG Target based Classification of Drugs

Oxidoreductases (EC1)

Dehydrogenases [EC:1.3.-.-]

SRD5A2 [HSA:6716] [KO:K12344]

Pictograms

Health Hazard;Environmental Hazard

Other CAS

Absorption Distribution and Excretion

Dutasteride and its metabolites mainly undergo fecal excretion. About 1-15% of the dose is excreted as the unchanged parent compound, while 2-90% of the total dose is excreted in the form of dutasteride-related metabolites in the feces. Trace amounts of unchanged dutasteride, with less than 1%, can also be detected in the urine. Therefore, on average, the dose unaccounted for approximated 55%, with a range between 5% and 97%.

Dutasteride displays a large volume of distribution ranging from 300 to 500 L. Following daily oral administration of 0.5 mg dutasteride healthy subjects for 12 months, the semen dutasteride concentrations averaged 3.4 ng/mL (range: 0.4 to 14 ng/mL) with 11.5% of serum dutasteride concentrations being partitioned into semen.

In a study of healthy volunteers receiving single oral doses of dutasteride ranging from 0.01 to 40 mg, dutasteride displayed a low linear clearance of 0.58 L/h. The estimated inter-individual variability for the linear clearance was high.

Metabolism Metabolites

Wikipedia

Brassicasterol

Biological Half Life

Use Classification

Dates

2: Wu C, Kapoor A. Dutasteride for the treatment of benign prostatic hyperplasia. Expert Opin Pharmacother. 2013 Jul;14(10):1399-408. doi: 10.1517/14656566.2013.797965. Review. PubMed PMID: 23750593.

3: Keating GM. Dutasteride/tamsulosin: in benign prostatic hyperplasia. Drugs Aging. 2012 May 1;29(5):405-19. doi: 10.2165/11208920-000000000-00000. Review. PubMed PMID: 22550968.

4: Slater S, Dumas C, Bubley G. Dutasteride for the treatment of prostate-related conditions. Expert Opin Drug Saf. 2012 Mar;11(2):325-30. doi: 10.1517/14740338.2012.658040. Epub 2012 Feb 8. Review. PubMed PMID: 22316171.

5: Rove KO, Crawford ED. Dutasteride: novel milestones in prostate cancer chemoprevention. Drugs Today (Barc). 2011 Feb;47(2):135-44. doi: 10.1358/dot.2011.47.2.1561069. Review. PubMed PMID: 21431101.

6: Chen HJ, Chen YR. [Dutasteride in the treatment of benign prostatic hyperplasia: an update]. Zhonghua Nan Ke Xue. 2011 Jan;17(1):63-7. Review. Chinese. PubMed PMID: 21351536.

7: van Leeuwen PJ, Kölble K, Huland H, Hambrock T, Barentsz J, Schröder FH. Prostate cancer detection and dutasteride: utility and limitations of prostate-specific antigen in men with previous negative biopsies. Eur Urol. 2011 Feb;59(2):183-90. doi: 10.1016/j.eururo.2010.09.035. Epub 2010 Dec 4. Review. PubMed PMID: 21130560.

8: Djavan B, Handl MJ, Dianat S. Combined medical treatment using dutasteride and tamsulosin for lower urinary tract symptoms suggestive of benign prostatic hyperplasia. Expert Opin Pharmacother. 2010 Oct;11(15):2535-47. doi: 10.1517/14656566.2010.516901. Review. PubMed PMID: 20854184.

9: Miller J, Tarter TH. Combination therapy with dutasteride and tamsulosin for the treatment of symptomatic enlarged prostate. Clin Interv Aging. 2009;4:251-8. Epub 2009 Jun 9. Review. PubMed PMID: 19554096; PubMed Central PMCID: PMC2697590.

10: Dutasteride (Avodart) with tamsulosin (Flomax) for benign prostatic hyperplasia. Med Lett Drugs Ther. 2008 Oct 6;50(1296):79-80. Review. PubMed PMID: 18833033.